![molecular formula C7H4BrFN2 B598311 5-Bromo-7-fluoro-1H-benzo[D]imidazole CAS No. 1197944-23-2](/img/structure/B598311.png)

5-Bromo-7-fluoro-1H-benzo[D]imidazole

Descripción general

Descripción

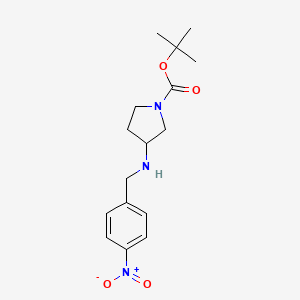

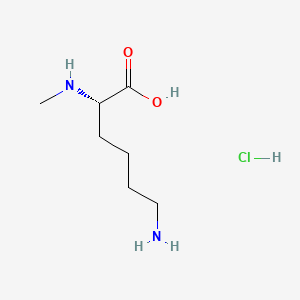

5-Bromo-7-fluoro-1H-benzo[D]imidazole is a chemical compound with the molecular formula C7H4BrFN2. It has a molecular weight of 215.02 . It is used in a variety of applications due to its unique properties .

Synthesis Analysis

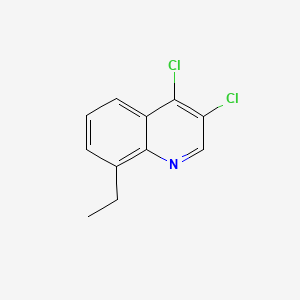

The synthesis of substituted imidazoles, such as 5-Bromo-7-fluoro-1H-benzo[D]imidazole, has seen significant advances recently. These heterocycles are key components in functional molecules used in various applications. The synthesis process involves the formation of bonds during the creation of the imidazole . For instance, Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis

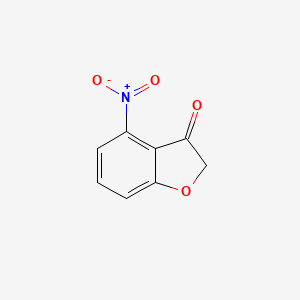

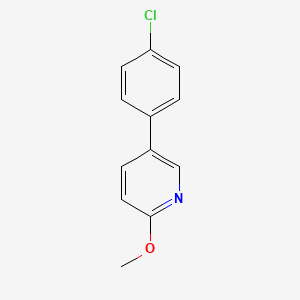

The molecular structure of 5-Bromo-7-fluoro-1H-benzo[D]imidazole is characterized by the presence of bromine and fluorine substituents on the imidazole ring . The structure of this compound plays a crucial role in its properties and applications.Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-7-fluoro-1H-benzo[D]imidazole are diverse, depending on the functional groups present and the reaction conditions. For instance, one reported reaction involves nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

5-Bromo-7-fluoro-1H-benzo[D]imidazole has a predicted boiling point of 412.8±25.0 °C and a predicted density of 1.861±0.06 g/cm3 . Its pKa is predicted to be 10.23±0.30 .Aplicaciones Científicas De Investigación

Therapeutic Potential

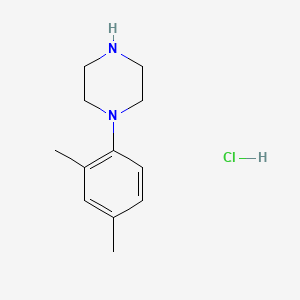

Imidazole, the core structure of “5-Bromo-7-fluoro-1H-benzo[D]imidazole”, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Compounds similar to “5-Bromo-7-fluoro-1H-benzo[D]imidazole” have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Regiocontrolled Synthesis

Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Heterocyclic Chemistry

In heterocyclic chemistry, imidazole containing moiety occupied a unique position . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in different ways, leading to various biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Propiedades

IUPAC Name |

6-bromo-4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZLNXMSFJVBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736045 | |

| Record name | 6-Bromo-4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-fluoro-1H-benzo[D]imidazole | |

CAS RN |

1197944-23-2 | |

| Record name | 5-Bromo-7-fluoro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197944-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598230.png)

![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)

![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)